
N-allyl-3,3-diphenylpropanamide
Overview
Description
N-allyl-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.146664230 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of diphenylpropanamides exhibit significant anticancer properties. N-allyl-3,3-diphenylpropanamide has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Targeting FGFRs can hinder tumor growth and metastasis, making this compound a potential lead compound in cancer therapy .
1.2 Neurological Applications
The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). Certain derivatives have been identified as allosteric modulators of α7 nAChRs, which are known to play a role in cognitive functions and neuroprotection . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases.
Material Science
2.1 Polymer Chemistry
In the field of polymer science, this compound can serve as a monomer for synthesizing novel polymers with tailored properties. Its structure allows for the introduction of functional groups that can enhance the thermal and mechanical properties of the resulting materials. Such polymers can be utilized in coatings, adhesives, and composites where enhanced performance is desired.
2.2 Photovoltaic Applications
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research into organic solar cells has shown that incorporating such compounds can improve charge transport and overall efficiency . This positions this compound as a candidate for developing more efficient solar energy solutions.
Chemical Intermediate
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules. This versatility is crucial in drug development and the synthesis of fine chemicals.
Case Studies
Properties
IUPAC Name |
3,3-diphenyl-N-prop-2-enylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-19-18(20)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQTCAVUFEULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.